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Compound of Interest

Compound Name: cyclohex-2-ene-1-carbonitrile

Cat. No.: B079223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclohex-2-ene-1-carbonitrile is a cyclic nitrile that holds interest as a potential building block

in organic synthesis and drug discovery. Its structural features, including a reactive nitrile group

and a carbon-carbon double bond within a cyclohexene ring, offer multiple avenues for

chemical modification. A thorough understanding of its spectroscopic properties is fundamental

for its identification, characterization, and the monitoring of reactions in which it participates.

This technical guide provides a summary of the available spectroscopic data for cyclohex-2-
ene-1-carbonitrile (CAS No. 13048-17-4) and outlines general experimental protocols for its

analysis.

Molecular and Physical Properties
Property Value Source

Molecular Formula C₇H₉N PubChem[1]

Molecular Weight 107.15 g/mol PubChem[1]

Boiling Point 200.9 °C at 760 mmHg N/A

Density 0.94 g/cm³ N/A
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Spectroscopic Data
A comprehensive search of available literature and spectral databases indicates that while

Mass Spectrometry and Infrared (IR) data are accessible, detailed experimental ¹H and ¹³C

Nuclear Magnetic Resonance (NMR) data for cyclohex-2-ene-1-carbonitrile are not readily

available in the public domain. The following tables summarize the available and predicted

spectroscopic information.

Infrared (IR) Spectroscopy
The IR spectrum of cyclohex-2-ene-1-carbonitrile exhibits characteristic absorption bands

corresponding to its key functional groups.

Frequency (cm⁻¹) Assignment Intensity

~2245 C≡N stretch Medium

~1650 C=C stretch Medium

~3020 =C-H stretch Medium

2800-3000 C-H stretch (aliphatic) Strong

Note: The exact frequencies may vary depending on the experimental conditions (e.g., solvent,

phase).

Mass Spectrometry (MS)
Mass spectrometry data is available for cyclohex-2-ene-1-carbonitrile, typically obtained

through Gas Chromatography-Mass Spectrometry (GC-MS).[1]

m/z Proposed Fragment

107 [M]⁺ (Molecular Ion)

106 [M-H]⁺

80 [M-HCN]⁺

79 [C₆H₇]⁺
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, experimentally verified ¹H and ¹³C NMR data for cyclohex-2-ene-1-carbonitrile are

not available in the searched literature. The following tables provide predicted chemical shifts

based on the analysis of similar structures and established chemical shift theory. These values

should be used as a guide and are subject to experimental verification.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

H1 3.2 - 3.4 m

H2 5.8 - 6.0 m

H3 5.9 - 6.1 m

H4 2.0 - 2.2 m

H5 1.7 - 1.9 m

H6 1.9 - 2.1 m

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Carbon Predicted Chemical Shift (ppm)

C1 30 - 35

C2 125 - 130

C3 128 - 133

C4 25 - 30

C5 20 - 25

C6 28 - 33

CN 118 - 122
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Experimental Protocols
A specific, detailed experimental protocol for the synthesis of cyclohex-2-ene-1-carbonitrile is

not readily available in peer-reviewed literature. However, a general synthetic approach can be

inferred from the synthesis of analogous compounds. One plausible route is the nucleophilic

substitution of a suitable leaving group at the allylic position of a cyclohexene derivative with a

cyanide salt.

General Protocol for Spectroscopic Analysis
1. Sample Preparation:

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of

a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

IR Spectroscopy: For liquid samples, a thin film can be prepared between two NaCl or KBr

plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or methanol) for GC-MS analysis.

2. Instrumentation and Data Acquisition:

NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300

MHz or higher. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to

achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled

sequence is typically employed.

IR: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over a range

of 4000-400 cm⁻¹.

MS: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron

ionization (EI) source.

Workflow and Data Analysis
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The following diagram illustrates a typical workflow for the synthesis, purification, and

spectroscopic characterization of a chemical compound like cyclohex-2-ene-1-carbonitrile.

Synthesis & Purification

Spectroscopic Analysis Data Interpretation

Synthesis of
cyclohex-2-ene-1-carbonitrile

Purification
(e.g., Column Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

Pure Sample

IR Spectroscopy

Mass Spectrometry
(GC-MS)

Structure Verification

Purity Assessment

Click to download full resolution via product page

Workflow for Synthesis and Spectroscopic Characterization.

Conclusion
This technical guide summarizes the currently available spectroscopic data for cyclohex-2-
ene-1-carbonitrile. While mass spectrometry and infrared spectroscopy provide valuable

information for its identification, the lack of experimentally verified ¹H and ¹³C NMR data in the

public domain represents a significant data gap. The predicted NMR values provided herein

offer a preliminary guide for researchers. It is recommended that any future work involving this

compound includes a thorough experimental determination and reporting of its complete NMR

spectroscopic profile to facilitate further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b079223?utm_src=pdf-body
https://www.benchchem.com/product/b079223?utm_src=pdf-body-img
https://www.benchchem.com/product/b079223?utm_src=pdf-body
https://www.benchchem.com/product/b079223?utm_src=pdf-body
https://www.benchchem.com/product/b079223?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Cyclohex-2-ene-1-carbonitrile | C7H9N | CID 139375 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Cyclohex-2-ene-1-carbonitrile:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079223#spectroscopic-data-of-cyclohex-2-ene-1-
carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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